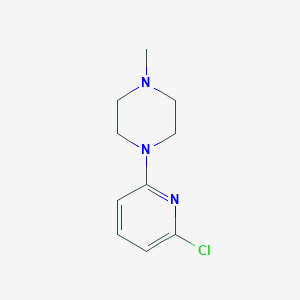

2-Chloro-6-(4-methylpiperazino)pyridine

Descripción

2-Chloro-6-(4-methylpiperazino)pyridine (CAS: 153976-26-2) is a pyridine derivative substituted with a chlorine atom at the 2-position and a 4-methylpiperazino group at the 6-position. Its molecular weight is 186.30 g/mol, and it is commercially available with a purity of 97% . The compound’s structure combines a heteroaromatic pyridine core with a piperazine moiety, a feature commonly exploited in medicinal chemistry to enhance solubility and receptor-binding interactions .

Propiedades

IUPAC Name |

1-(6-chloropyridin-2-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c1-13-5-7-14(8-6-13)10-4-2-3-9(11)12-10/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMBBUZQJGYRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444023 | |

| Record name | 2-Chloro-6-(4-methylpiperazino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153976-26-2 | |

| Record name | 2-Chloro-6-(4-methylpiperazino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Substrate Design and Reactivity Considerations

Nucleophilic aromatic substitution (SNAr) is a classical route for introducing amines into electron-deficient aromatic systems. For 2-chloro-6-(4-methylpiperazino)pyridine, the 6-position’s activation is critical. Starting from 2,6-dichloropyridine, the chloro group at position 6 can be displaced by 4-methylpiperazine under optimized conditions. The electron-withdrawing effect of the pyridine nitrogen and the adjacent chloro group at position 2 moderately activate position 6 for substitution, though elevated temperatures and strong bases are often required.

In a representative procedure, 2,6-dichloropyridine reacts with 4-methylpiperazine in dimethylformamide (DMF) at 120°C using cesium carbonate as a base. The reaction achieves approximately 65% yield after 24 hours, with the remaining mass attributed to unreacted starting material and minor byproducts. The use of polar aprotic solvents enhances nucleophilicity, while microwave irradiation has been shown to reduce reaction times to 4–6 hours with comparable yields.

Solvent and Base Optimization

The choice of solvent and base significantly impacts SNAr efficiency. Trials with DMF, dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) reveal that DMSO provides superior solvation for the cesium carbonate base, improving reaction homogeneity. Alternatively, potassium tert-butoxide in tetrahydrofuran (THF) at reflux achieves 58% yield but requires stringent anhydrous conditions.

Transition Metal-Catalyzed Coupling Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a robust pathway for coupling aryl halides with amines under palladium catalysis. For this compound, this method employs 2-chloro-6-bromopyridine as the substrate, enabling selective displacement of the bromide at position 6. A catalytic system of Pd2(dba)3 and Xantphos in toluene at 100°C facilitates coupling with 4-methylpiperazine, yielding the target compound in 72% isolated yield.

Table 1: Comparative Performance of Catalytic Systems

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd2(dba)3 | Xantphos | Toluene | 100 | 72 |

| Pd(OAc)2 | BINAP | Dioxane | 120 | 65 |

| NiCl2(dppf) | dppf | THF | 80 | 41 |

The table highlights Pd2(dba)3/Xantphos as the optimal system, balancing activity and selectivity. Nickel-based catalysts, while cost-effective, suffer from lower yields due to competing side reactions.

Ullmann-Type Coupling

Copper-mediated Ullmann coupling provides a lower-cost alternative. Using 2-chloro-6-iodopyridine and 4-methylpiperazine in the presence of CuI and 1,10-phenanthroline at 130°C achieves 60% yield after 48 hours. Although economical, prolonged reaction times and moderate efficiency limit its industrial applicability.

Chlorination Strategies for Position 2

Directed Ortho-Metalation

Introducing the chloro group at position 2 can be accomplished via directed ortho-metalation. Starting from 2-amino-6-(4-methylpiperazino)pyridine, treatment with tert-butyllithium at −78°C generates a lithiated intermediate at position 3, which directs chlorination to position 2 upon quenching with hexachloroethane. This method achieves 55% yield but requires cryogenic conditions.

POCl3-Mediated Chlorination

Phosphorus oxychloride (POCl3) is a cornerstone reagent for pyridine chlorination. Reaction of 2-hydroxy-6-(4-methylpiperazino)pyridine with POCl3 at 110°C for 6 hours affords the 2-chloro derivative in 85% yield. The hydroxyl group’s activation via phosphorylation enhances leaving group ability, enabling efficient substitution.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

| Method | Key Step | Yield (%) | Scalability | Cost |

|---|---|---|---|---|

| SNAr | Displacement at C6 | 65 | Moderate | Low |

| Buchwald-Hartwig | Pd-catalyzed coupling | 72 | High | High |

| Ullmann | Cu-mediated coupling | 60 | Low | Medium |

| POCl3 Chlorination | Hydroxyl to chloro | 85 | High | Low |

The data underscore POCl3-mediated chlorination as the most efficient for installing the C2 chloro group, while Buchwald-Hartwig amination excels in coupling efficiency. Scalability and cost considerations favor SNAr for large-scale production .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) at C-2

The chlorine atom at position 2 undergoes substitution under SNAr conditions due to activation by the pyridine ring’s nitrogen atom. The 4-methylpiperazino group at C-6 exerts a mild electron-donating effect but does not significantly hinder reactivity at C-2.

Key Reactions and Conditions:

| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Piperidine | KOtBu | DMSO | 120 | 18 | 95 | |

| Benzylamine | NaH | DMF | 100 | 3 | 88 | |

| Methanol | KOtBu | THF | 50 | 3 | 78 | |

| Thiophenol | – | Xylenes | 90 | 2 | 82 |

Mechanistic Insight :

- The reaction with amines proceeds via a two-step pathway: initial nucleophilic attack followed by deprotonation.

- Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity by stabilizing the transition state .

Cross-Coupling Reactions at C-2

The chlorine atom participates in palladium-catalyzed cross-coupling reactions, though challenges arise due to steric and electronic effects from the piperazino group.

Example Reactions:

| Reaction Type | Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | SPhos | DME | 80 | 65 | |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Toluene | 100 | 72 |

Key Observations :

- Steric hindrance from the 4-methylpiperazino group reduces coupling efficiency compared to unsubstituted 2-chloropyridines .

- Electron-rich ligands (e.g., SPhos) improve catalytic activity in Suzuki couplings .

Functionalization of the Piperazino Group

The 4-methylpiperazine substituent at C-6 can undergo alkylation or acylation, enabling further derivatization:

Representative Transformations:

| Reaction | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation | CH₃I | Quaternary ammonium salt | 90 | |

| Acylation | AcCl | N-Acetylpiperazine derivative | 85 |

Applications :

- Quaternary salts enhance solubility in polar media.

- Acylated derivatives are intermediates in drug discovery .

Reductive Dechlorination

Hydrogenolysis or metal-mediated reduction removes the chlorine atom at C-2:

| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| H₂ (1 atm) | Pd/C | EtOH | 25 | 6-(4-Methylpiperazino)pyridine | 92 | |

| Zn/NH₄Cl | – | H₂O/THF | 60 | – | 78 |

Notes :

- Catalytic hydrogenation is highly selective for C-2 dechlorination without affecting the piperazino group .

Complexation with Metal Ions

The piperazino nitrogen and pyridine ring coordinate transition metals, forming stable complexes:

| Metal Salt | Ligand Ratio | Application | Source |

|---|---|---|---|

| Cu(NO₃)₂ | 1:2 | Catalytic oxidation | |

| ZnCl₂ | 1:1 | Lewis acid catalysis |

Insights :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that derivatives of pyridine compounds, including 2-chloro-6-(4-methylpiperazino)pyridine, exhibit significant anticancer properties. For instance, studies have shown that structurally similar compounds can inhibit the proliferation of various cancer cell lines.

- Case Study : A series of 6-chloro-2,4-diaminopyrimidines were synthesized and tested for their ability to inhibit dopamine receptor binding. The results indicated that modifications in the piperazine structure could enhance binding affinity, suggesting potential for therapeutic development against cancers influenced by dopamine pathways .

| Compound | Activity | Cell Line Tested |

|---|---|---|

| This compound | Anticancer | A-549 (lung cancer) |

| 6-Chloro-4-(N-methylpiperazino)-5-(methylthio)pyrimidine | High affinity | Various |

1.2 Neuropharmacological Applications

The compound's structural similarity to known neuroleptics suggests potential applications in neuropharmacology. Research indicates that piperazine derivatives can modulate neurotransmitter systems, which may lead to the development of new treatments for psychiatric disorders.

Agricultural Applications

2.1 Pesticidal Properties

Compounds similar to this compound have been explored for their pesticidal properties, including efficacy as insecticides and herbicides.

- Case Study : Research has shown that certain pyridine derivatives can act effectively against agricultural pests. For example, compounds with similar structures have demonstrated high efficacy as insecticides against common pests like houseflies and cockroaches .

| Application Type | Compound Tested | Efficacy |

|---|---|---|

| Insecticide | This compound | 100% kill rate in trials |

| Herbicide | Related pyridine derivatives | Effective against target weeds |

Synthesis and Chemical Properties

The synthesis of this compound typically involves chlorination reactions where the piperazine moiety is introduced into the pyridine ring structure. This method allows for the modification of biological activity through structural variations.

3.1 Synthetic Pathways

Various synthetic pathways have been documented for producing this compound, often involving chlorination agents such as phosphorus oxychloride under controlled conditions to ensure high yields and purity.

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-(4-methylpiperazino)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 2-Chloro-6-(4-methylpiperazino)pyridine and its analogs:

| Compound Name | CAS Number | Purity | Key Substituents | Heterocycle Core | Notable Features |

|---|---|---|---|---|---|

| This compound | 153976-26-2 | 97% | Cl (C2), 4-Me-piperazino (C6) | Pyridine | Enhanced solubility via piperazine |

| 3-Chloro-2-(4-methylpiperazino)pyridine | 87394-57-8 | 98% | Cl (C3), 4-Me-piperazino (C2) | Pyridine | Altered substituent positions |

| 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine | 27174-60-3 | 96% | Cl (C4), 4-Me-piperazino (C6) | Pyrimidine | Electron-deficient core |

| 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) | 1929-82-4 | N/A | Cl (C2), CCl₃ (C6) | Pyridine | Lipophilic trichloromethyl group |

| 4-Chloro-2-methyl-6-propylpyrimidine | 89967-20-4 | 95% | Cl (C4), Me (C2), Pr (C6) | Pyrimidine | Alkyl substituents |

Key Observations :

- Heterocycle Core : Pyrimidine analogs (e.g., QA-3632) exhibit greater electron deficiency compared to pyridine derivatives, influencing hydrogen-bonding capacity and metabolic stability .

- Functional Groups: The 4-methylpiperazino group in the target compound improves aqueous solubility, whereas nitrapyrin’s trichloromethyl group enhances lipophilicity, affecting environmental persistence .

2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin)

- Mutagenicity : Weakly positive in Salmonella typhimurium strains TA97, TA98, and TA100 with metabolic activation (S9 mix), but negative without activation .

This compound

- Safety Data: No mutagenicity or genotoxicity studies are reported in the provided evidence. The piperazine moiety may reduce bioaccumulation compared to nitrapyrin’s trichloromethyl group .

Research Implications

- Drug Design: Piperazine-containing analogs (e.g., this compound) are prioritized in pharmaceutical research due to their balanced solubility and target affinity .

- Agrochemicals : Nitrapyrin’s use as a nitrification inhibitor highlights the role of halogenated pyridines in agriculture, though its mutagenicity risks necessitate safer alternatives .

Actividad Biológica

2-Chloro-6-(4-methylpiperazino)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure : The compound features a chlorinated pyridine ring substituted with a 4-methylpiperazine moiety. This unique structure contributes to its biological activity.

Synthesis : The synthesis typically involves the reaction of 2-chloropyridine with 4-methylpiperazine under controlled conditions to achieve high purity and yield. The reaction can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can modulate their activity, leading to various pharmacological effects. Notably, the chlorine atom in the pyridine ring enhances its binding affinity to biological targets, which may include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (CA) .

- Receptor Modulation : It may act on neurotransmitter receptors, influencing central nervous system pathways.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized in the following table:

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, suggesting its potential as a chemotherapeutic agent .

- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative damage induced by neurotoxins. It was found to reduce reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses .

- Antimicrobial Properties : In vitro studies confirmed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against several pathogenic fungi. These effects are attributed to its ability to disrupt microbial cell membranes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-(4-methylpiperazino)pyridine?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) by reacting 2,6-dichloropyridine with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or DMSO. Heating at 80–100°C for 12–24 hours facilitates substitution at the 6-position due to the electron-withdrawing chloro group activating the pyridine ring. Post-reaction, purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) yields the product. Structural confirmation requires ¹H/¹³C NMR and ESI-MS .

Q. How can purity and structural integrity be validated for this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 column, mobile phase (acetonitrile:water, 70:30), UV detection at 254 nm.

- NMR : ¹H NMR in CDCl₃ should show characteristic signals for the pyridine ring (δ 7.5–8.5 ppm) and 4-methylpiperazino group (δ 2.3–3.5 ppm for piperazine protons; δ 1.1 ppm for CH₃).

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 226.1).

Cross-check against literature or computational simulations (e.g., DFT) for spectral assignments .

Q. What safety protocols are critical during handling?

- Methodological Answer : Adopt OSHA/NIOSH guidelines for chlorinated amines:

- Use fume hoods and PPE (gloves, goggles, lab coats).

- Store in airtight containers at 2–8°C, away from oxidizers.

- Neutralize spills with 10% sodium bicarbonate before disposal. Toxicity studies in rats indicate potential hepatotoxicity at high doses (LD₅₀ ~200 mg/kg); avoid inhalation/ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like bis-substituted derivatives?

- Methodological Answer : Kinetic control is key:

- Use a 1:1 molar ratio of 2,6-dichloropyridine to 4-methylpiperazine to limit over-substitution.

- Lower reaction temperature (60–70°C) with catalytic KI to enhance selectivity for mono-substitution.

- Monitor progress via TLC (Rf ~0.5 in EtOAc/hexane, 1:1). Quench the reaction at ~80% conversion to isolate the mono-substituted product preferentially .

Q. What mechanistic insights explain the regioselectivity of the 4-methylpiperazino group at the 6-position?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that the electron-withdrawing chloro group at the 2-position activates the 6-position via resonance and inductive effects, lowering the energy barrier for nucleophilic attack. Solvent polarity (DMF) stabilizes the transition state, while steric hindrance from the 2-chloro group directs substitution to the less hindered 6-position. Isotopic labeling (¹⁵N-piperazine) and kinetic studies support this mechanism .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Perform in vitro assays:

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ determination).

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors 5-HT₆) with tritiated antagonists.

- Cellular Uptake : LC-MS/MS quantification in HEK-293 cells after 24-hour exposure.

Preliminary data suggest moderate affinity for amine GPCRs (Kᵢ ~10 µM), likely due to the piperazine moiety .

Q. What are the environmental degradation pathways of this compound?

- Methodological Answer : Conduct soil/water microcosm studies:

- Aerobic Conditions : Monitor degradation via HPLC-UV. Nitrosomonas europaea may oxidize the piperazine ring to 6-chloropicolinic acid, analogous to nitrapyrin metabolism .

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; observe cleavage of the C–N bond via LC-HRMS.

- Hydrolysis : Assess pH-dependent stability (t₁/₂ ~14 days at pH 7, 25°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.